![molecular formula C17H25N3OS B2969719 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N,2-二甲基丙酰胺 CAS No. 392320-83-1](/img/structure/B2969719.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N,2-二甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

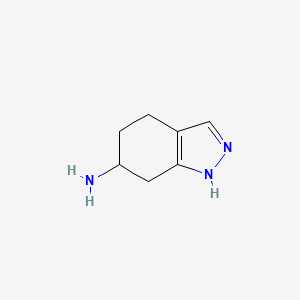

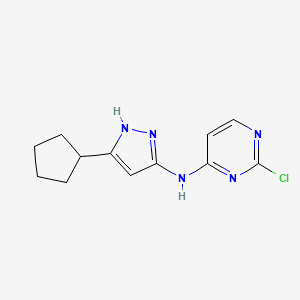

The compound “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

科学研究应用

Antiviral Activity Against Dengue Virus (DENV)

Dengue fever is a significant public health concern in tropical and subtropical regions. Researchers have synthesized hybrid compounds containing structural features from known DENV inhibitors, such as amantadine and benzsulfonamides. One such hybrid, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (referred to as Compound 3 ), demonstrated remarkable anti-DENV serotype 2 activity with an IC50 of 22.2 µM. Importantly, it exhibited low cytotoxicity, making it a promising candidate for further investigation .

Anti-Inflammatory Effects

Studies have explored the anti-inflammatory properties of adamantyl-based compounds. At a concentration of 250 μg/mL, these compounds were evaluated using a protein denaturation assay. While more research is needed, these findings suggest potential anti-inflammatory applications .

Cell Cycle Disruption

A derivative of this compound, Compound 5r , was investigated for its inhibitory activity. Results indicated significant cell-cycle arrest, with decreased G0/G1 phase and increased G2/M phase arrest at 12 hours. This disruption of the cell cycle highlights its potential in cancer research and therapy .

Antimicrobial Activity

Several derivatives of this compound were tested for antimicrobial activity. Notably, compounds exhibited varying degrees of effectiveness against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and the yeast-like pathogenic fungus Candida albicans. These findings suggest potential applications in combating microbial infections .

Crystallographic Insights

Researchers have also gained valuable insights into the crystallographic structure of related compounds. These structural studies contribute to our understanding of their behavior and interactions, aiding drug design and optimization .

Thiosemicarbazide Derivatives

The synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines has been explored, starting from adamantane-1-carbohydrazide. These derivatives hold promise in various chemical and biological contexts, warranting further investigation .

作用机制

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have diverse applications in the medical, agricultural, and material science fields . They represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .

Mode of Action

The compound’s structure, particularly the orientation of the amino group, plays a significant role in its interactions . The compound’s noncovalent interactions, such as the N–H⋯N hydrogen bond, are stronger among other interactions, contributing to the stabilization of its structure .

Biochemical Pathways

The compound’s adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . This information could potentially provide insights into the compound’s interaction with biochemical pathways.

Result of Action

The compound’s adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . This information could potentially provide insights into the compound’s molecular and cellular effects.

Action Environment

The compound’s adamantane-1,3,4-thiadiazol-2-yl structure, particularly the orientation of the amino group, plays a significant role in its interactions . This suggests that the compound’s action could potentially be influenced by environmental factors.

This compound, like other 1,3,4-thiadiazole derivatives, has potential applications in various fields, including medicine, agriculture, and material science .

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c1-10(2)14(21)20(3)16-19-18-15(22-16)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNYWGVHWHAJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)